Cyclohexanecarboxamide
CAS No.: 1122-56-1
Cat. No.: VC20932142
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1122-56-1 |
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Molecular Formula | C7H13NO |
Molecular Weight | 127.18 g/mol |
IUPAC Name | cyclohexanecarboxamide |
Standard InChI | InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) |
Standard InChI Key | PNZXMIKHJXIPEK-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)N |
Canonical SMILES | C1CCC(CC1)C(=O)N |
Introduction
Structural Characteristics and Basic Properties
Cyclohexanecarboxamide (C₇H₁₃NO) is a cyclic carboxamide consisting of a cyclohexane ring with a carboxamide group attachment. The compound features a hexagonal alicyclic structure with an amide functional group, giving it unique chemical properties that make it valuable in various chemical applications.
Molecular Identification
Cyclohexanecarboxamide is systematically identified through several standardized nomenclature systems and identifiers that enable precise scientific reference:
Physical Properties
Cyclohexanecarboxamide exhibits distinctive physical properties that influence its behavior in various chemical reactions and applications:
Chemical Reactivity and Behavior
The chemical behavior of cyclohexanecarboxamide is largely governed by its amide functional group, which allows for various transformations and interactions with other chemical species.
Functional Group Reactivity
The amide group in cyclohexanecarboxamide undergoes typical amide reactions, including hydrolysis under acidic or basic conditions, reduction to amines, and dehydration. The carbonyl-nitrogen arrangement provides sites for both nucleophilic attack and hydrogen bonding, making it relevant in various synthetic pathways .
Stability Characteristics
Cyclohexanecarboxamide exhibits considerable thermal stability, with decomposition occurring at temperatures well above its melting point. When heated to decomposition, it emits toxic nitrogen oxide fumes (NOₓ), which represents an important safety consideration for handling and processing this compound .
Synthesis Methods
The synthesis of cyclohexanecarboxamide can be achieved through several established chemical routes, with variations depending on the desired purity and scale of production.
Standard Laboratory Synthesis
A common synthetic approach involves the reaction of cyclohexanecarbonyl chloride with ammonia or through the amidation of cyclohexanecarboxylic acid:
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Using acid chloride intermediate: Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using thionyl chloride or phosphorus pentachloride, followed by reaction with ammonia to form cyclohexanecarboxamide.
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Direct amidation: Cyclohexanecarboxylic acid can be directly converted to cyclohexanecarboxamide using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of ammonia.
The synthesis method described in The Journal of Organic Chemistry (1979) provides a reference procedure for laboratory preparation .
Derivative Synthesis
More complex derivatives of cyclohexanecarboxamide are often synthesized by the Douglass and Dains method, which involves:
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Reaction of cyclohexanecarbonyl chloride with potassium thiocyanate in acetone
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Subsequent condensation of the resulting cyclohexanecarbonyl isothiocyanate with appropriate primary amines
This method yields excellent results for producing functionalized cyclohexanecarboxamide derivatives, as confirmed by spectroscopic methods and elemental analyses .
Structural Analysis and Characterization
The structural characteristics of cyclohexanecarboxamide and its derivatives have been extensively studied using various analytical techniques.
X-ray Crystallography Findings
Crystal structure determination of cyclohexanecarboxamide derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, reveals important structural features:
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Carbonyl bond (C=O) exhibits typical double-bond character with bond lengths around 1.218(5) Å
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In thiocarbamide derivatives, the thiocarbonyl (C=S) bond length is approximately 1.670(4) Å
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C-N bond lengths are typically shorter than the average single C-N bond length of 1.48 Å, indicating partial double bond character:
Spectroscopic Characterization
Infrared spectroscopy of cyclohexanecarboxamide and its derivatives shows characteristic bands:
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N-H stretching vibrations in the region of 3256-3227 cm⁻¹
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Carbonyl (C=O) stretching typically observed around 1650-1700 cm⁻¹
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C-N stretching vibrations in the 1400-1500 cm⁻¹ range
These spectral features serve as diagnostic tools for identifying cyclohexanecarboxamide and monitoring reactions involving this compound .
Cyclohexanecarboxamide serves as an important building block and reference compound in various areas of chemical research.
Pharmaceutical Applications
Derivatives of cyclohexanecarboxamide have shown significant pharmaceutical potential. For example, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, also known as WAY-100635, has been studied for its pharmacological properties . This demonstrates the potential of cyclohexanecarboxamide as a structural component in drug development.
Sensory Applications
Patent literature indicates that stereochemically controlled cyclohexane carboxamide derivatives have applications as sensates in consumer products. These compounds can provide cooling, warming, or tingling sensations when incorporated into appropriate formulations, suggesting their potential use in personal care products, foods, and beverages .
Thermodynamic Studies
The enthalpy of dilution of cyclohexanecarboxamide in N,N-dimethylformamide has been studied to evaluate the enthalpic interaction coefficient, providing valuable thermodynamic data that contributes to understanding the solution behavior of this compound .
Related Compounds and Derivatives
The cyclohexanecarboxamide scaffold serves as the foundation for numerous derivatives with enhanced or specialized properties.
N-Ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
This derivative, with the chemical name cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-, has a molecular weight of 211.34 g/mol and features additional alkyl substituents that modify its physical properties and biological activity .
Thiourea Derivatives
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide represents a class of thiourea derivatives synthesized from cyclohexanecarboxamide. These compounds display interesting structural features, including cis-trans configurations with respect to the position of aromatic and cyclohexane groups relative to the thiocarbonyl sulfur atom .
Complex Piperazine Derivatives
More complex derivatives, such as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635), incorporate the cyclohexanecarboxamide structure into larger molecular frameworks, significantly altering the pharmacological properties and potential applications of these compounds .
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